![molecular formula C20H22N4O2 B3463031 3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B3463031.png)
3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole
Overview
Description
3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole is a complex organic compound that features a combination of indole and piperazine moieties The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The piperazine ring is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions The compound also includes a nitrobenzyl group, which is a benzene ring substituted with a nitro group (-NO2) and a benzyl group (-CH2-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction. For example, 1-chloromethyl-4-nitrobenzene can react with piperazine to form 4-(4-nitrobenzyl)piperazine.
Coupling of Indole and Piperazine: The final step involves the coupling of the indole core with the piperazine derivative. This can be achieved through a nucleophilic substitution reaction, where the indole core is functionalized with a suitable leaving group (e.g., a halide) and then reacted with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group (-NH2). This reaction typically requires reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions. For example, the benzyl chloride derivative can react with nucleophiles such as amines or thiols to form corresponding substituted products.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures. For example, the indole core can participate in cycloaddition reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) and bases (e.g., sodium hydroxide).
Major Products
Reduction of Nitro Group: Formation of 3-{[4-(4-aminobenzyl)piperazin-1-yl]methyl}-1H-indole.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Cyclization Reactions: Formation of fused heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The presence of the indole and piperazine moieties suggests that it may interact with biological targets such as receptors and enzymes, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. For example, compounds containing the indole and piperazine structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, this compound can be used in the development of new materials. Its unique structure allows for the design of polymers and other materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of 3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets. The indole moiety can interact with various receptors in the body, such as serotonin receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The nitro group may also play a role in the compound’s biological activity by participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(4-aminobenzyl)piperazin-1-yl]methyl}-1H-indole: This compound is similar but contains an amino group instead of a nitro group.
3-{[4-(4-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole: This compound contains a chlorine atom instead of a nitro group.
3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole: This compound contains a methyl group instead of a nitro group.
Uniqueness
The uniqueness of 3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole lies in the presence of the nitro group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the combination of the indole and piperazine moieties provides a unique scaffold for the development of new pharmacological agents.
Properties
IUPAC Name |
3-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-24(26)18-7-5-16(6-8-18)14-22-9-11-23(12-10-22)15-17-13-21-20-4-2-1-3-19(17)20/h1-8,13,21H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUYCBZDDJDIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


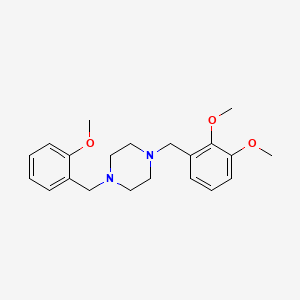
![1-[(3-methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3462964.png)
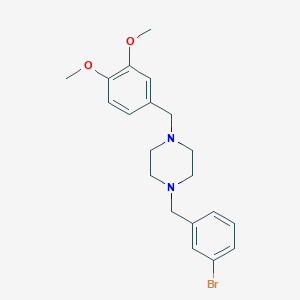
![1-(2-Bromobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B3462980.png)
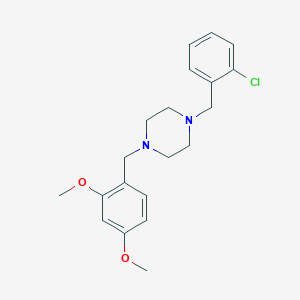
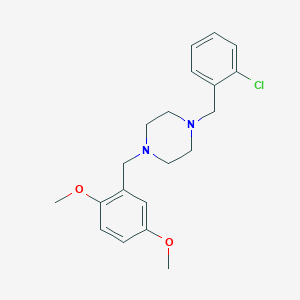
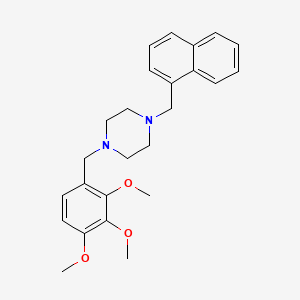
![1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE](/img/structure/B3463007.png)
![1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B3463008.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B3463014.png)

![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B3463029.png)
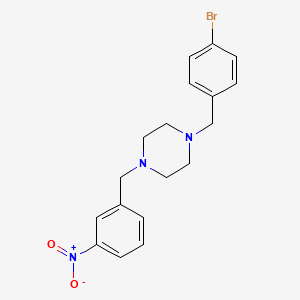
![1-[(2-Methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3463046.png)
